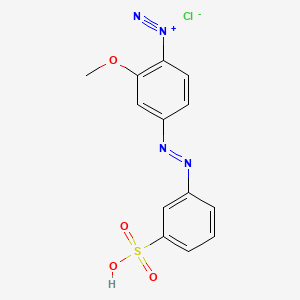
Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride is a diazonium salt that is widely used in various chemical processes. This compound is known for its vibrant color and is often utilized in dyeing and printing industries. Its molecular formula is C13H11ClN4O4S, and it has a molecular weight of 354.77 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride typically involves the diazotization of 2-methoxy-4-aminobenzenesulfonic acid followed by coupling with 3-aminobenzenesulfonic acid. The reaction is carried out in an acidic medium, usually with hydrochloric acid, at low temperatures to stabilize the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors that allow for better control of reaction conditions and higher yields. The process involves the same basic steps but with optimized parameters to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like halides, cyanides, and hydroxides.
Coupling Reactions: Typically carried out in alkaline conditions with phenols or aromatic amines as coupling partners.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Coupling Reactions: Azo dyes with various color properties.
Reduction Reactions: Corresponding aromatic amines.
Aplicaciones Científicas De Investigación
Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through its diazonium group, which is highly reactive and can form covalent bonds with various substrates. This reactivity is harnessed in coupling reactions to form azo compounds. The molecular targets and pathways involved depend on the specific application, such as binding to nucleophiles in substitution reactions or interacting with aromatic compounds in coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenediazonium, 4-((3-sulfophenyl)azo)-, chloride
- Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, chloride
- Benzenediazonium, 2-methoxy-4-((2-sulfophenyl)azo)-, chloride
Uniqueness
Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group enhances its solubility and reactivity, making it particularly useful in dye synthesis .
Propiedades
Número CAS |
65036-53-5 |
|---|---|
Fórmula molecular |
C13H11ClN4O4S |
Peso molecular |
354.77 g/mol |
Nombre IUPAC |
2-methoxy-4-[(3-sulfophenyl)diazenyl]benzenediazonium;chloride |
InChI |
InChI=1S/C13H10N4O4S.ClH/c1-21-13-8-10(5-6-12(13)15-14)17-16-9-3-2-4-11(7-9)22(18,19)20;/h2-8H,1H3;1H |
Clave InChI |
FRRQBDLPAXENAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















